

A Technical Guide to BOC-D-CYS(ACM)-OH: Applications in Peptide Synthesis

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Compound of Interest

Compound Name: **BOC-D-CYS(ACM)-OH**

Cat. No.: **B558084**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N- α -tert-butyloxycarbonyl-S-acetamidomethyl-D-cysteine, commonly known as **BOC-D-CYS(ACM)-OH**. This specialized amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly in the development of complex peptides and therapeutic agents. This document outlines its chemical properties, experimental protocols for its use, and workflows for the strategic formation of disulfide bonds.

Core Properties of BOC-D-CYS(ACM)-OH

BOC-D-CYS(ACM)-OH is a derivative of the non-natural D-cysteine amino acid. It features a tert-butyloxycarbonyl (Boc) protecting group on the α -amino group and an acetamidomethyl (Acm) group protecting the thiol side chain. This dual-protection scheme is fundamental to its utility in Boc-based SPPS.[\[1\]](#)

Property	Value	Reference
CAS Number	138775-00-5	[2] [3]
Molecular Weight	292.35 g/mol	[2]
Empirical Formula	C ₁₁ H ₂₀ N ₂ O ₅ S	[2]
Appearance	White to slight yellow to beige powder	
Purity	≥98% (TLC)	
Optical Rotation	+31.5 to +36.5 ° (c=1 in water)	
Primary Application	Boc solid-phase peptide synthesis (SPPS)	[2]

Role in Solid-Phase Peptide Synthesis

BOC-D-CYS(ACM)-OH is a standard building block for introducing D-cysteine residues into a peptide sequence using Boc chemistry. The Boc group provides temporary protection of the N-terminus, which is removed at each cycle of peptide chain elongation, while the AcM group offers stable protection for the cysteine thiol.[\[1\]](#) The stability of the AcM group to the acidic conditions required for Boc removal, such as with trifluoroacetic acid (TFA), allows for the synthesis of the full peptide chain without premature deprotection of the cysteine side chain.[\[3\]](#) [\[4\]](#)

This strategic protection is crucial for the synthesis of peptides containing multiple cysteine residues, where controlled, sequential disulfide bond formation is necessary to achieve the correct three-dimensional structure and biological activity.[\[5\]](#)

Experimental Protocols

The utility of **BOC-D-CYS(ACM)-OH** is centered on the selective removal of the AcM protecting group to either yield a free thiol for further modification or to form a disulfide bond.

Protocol 1: Boc Solid-Phase Peptide Synthesis (Boc-SPPS) Cycle

This protocol outlines the general steps for incorporating **BOC-D-CYS(ACM)-OH** into a peptide chain using a manual or automated peptide synthesizer.

Materials:

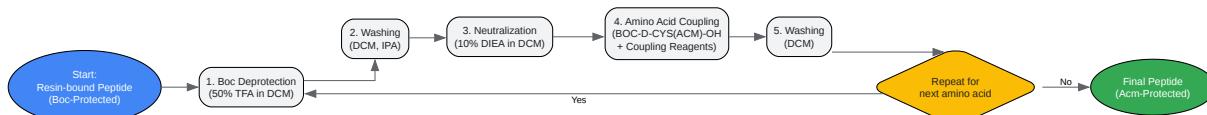
- Merrifield or PAM resin
- **BOC-D-CYS(ACM)-OH** and other required Boc-protected amino acids
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagents (e.g., HBTU/HOBt or DCC/HOBt)
- Isopropyl alcohol (IPA)

Procedure:

- Resin Swelling: Swell the resin in DCM within the reaction vessel.
- Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a 50% TFA solution in DCM for 20-30 minutes.^{[6][7]} When cysteine, methionine, or tryptophan are present, the addition of scavengers like 0.5% dithioethane (DTE) to the TFA solution is recommended to prevent side reactions.^[8]
- Washing: Wash the resin thoroughly with DCM and IPA to remove residual TFA and byproducts.^[9]
- Neutralization: Neutralize the resulting trifluoroacetate salt on the N-terminus by washing with a 10% DIEA solution in DCM to yield a free amine.^[7]
- Washing: Wash the resin again with DCM to remove excess DIEA.
- Amino Acid Coupling: Dissolve **BOC-D-CYS(ACM)-OH** (or another Boc-protected amino acid) and coupling reagents in a suitable solvent (e.g., DMF/DCM) and add it to the reaction

vessel. Allow the coupling reaction to proceed for 1-2 hours.

- **Washing:** Wash the resin with DCM to remove unreacted amino acid and coupling reagents.
- **Repeat Cycle:** Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.



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Boc-SPPS workflow for incorporating **BOC-D-CYS(ACM)-OH**.

Protocol 2: Acm Group Deprotection and Disulfide Bond Formation with Iodine

This is a common method for the simultaneous deprotection of two Cys(Acm) residues and the formation of an intramolecular disulfide bond.[10]

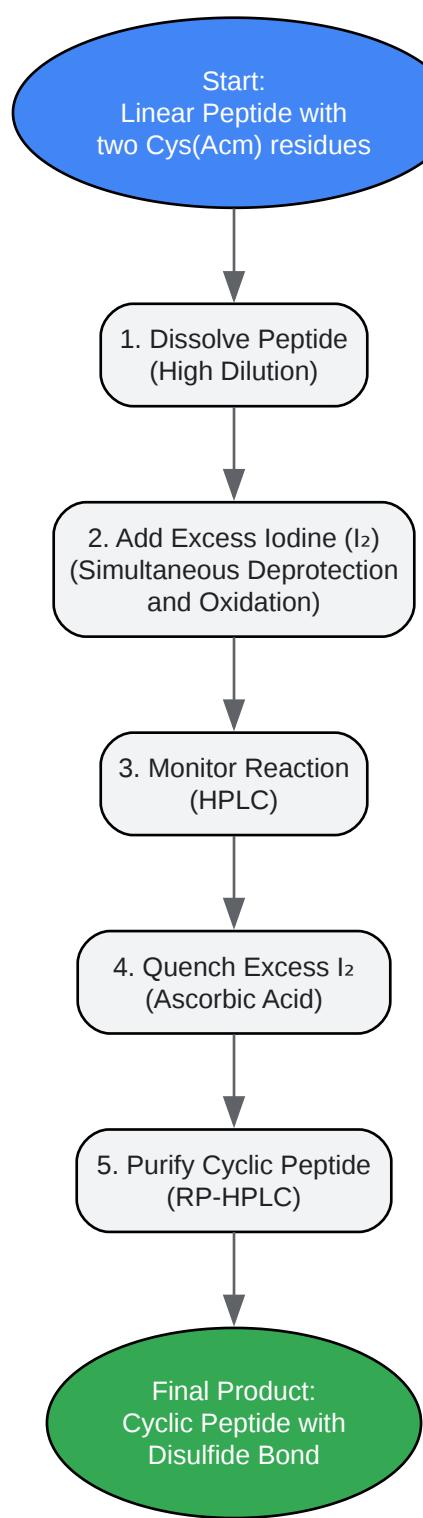
Materials:

- Acm-protected peptide
- Aqueous acetic acid or aqueous methanol
- Iodine (I_2)
- Ascorbic acid or sodium thiosulfate solution

Procedure:

- **Peptide Dissolution:** Dissolve the purified Acm-protected peptide in a suitable solvent such as aqueous acetic acid or aqueous methanol at a high dilution (e.g., 1 mg/mL) to favor intramolecular cyclization.[2][3]

- Iodine Addition: Add a 10-50 fold molar excess of iodine, dissolved in the same solvent, to the peptide solution.[2]
- Reaction Monitoring: Stir the mixture at room temperature and monitor the progress of the reaction by HPLC. The reaction is typically complete within 60 minutes.[2]
- Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate dropwise until the yellow color of the solution disappears.[2]
- Purification: Purify the resulting cyclic peptide by preparative reverse-phase HPLC.



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Workflow for Acm deprotection and disulfide bond formation.

Protocol 3: Acm Group Deprotection to Yield a Free Thiol

For applications requiring a free thiol, such as conjugation or labeling, heavy metal reagents can be used.

Materials:

- Acm-protected peptide
- Mercury(II) acetate (Hg(OAc)_2) or Silver(I) tetrafluoroborate (AgBF_4)
- Aqueous acetic acid (pH 4.0)
- β -mercaptoethanol or Dithiothreitol (DTT)

Procedure using Mercury(II) Acetate:

- Dissolve the peptide in aqueous acetic acid at pH 4.0.
- Add one equivalent of Hg(OAc)_2 per Acm group and stir for approximately 1 hour.[\[2\]](#)
- Treat the mixture with β -mercaptoethanol to remove the mercury and release the free thiol.
[\[2\]](#)
- Purify the peptide with the free thiol side chain. Caution: Mercury compounds are highly toxic and require careful handling and disposal.[\[2\]](#)[\[3\]](#)

Applications in Drug Discovery and Development

The ability to introduce D-amino acids like D-cysteine into peptides is a key strategy in drug development. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to enhanced metabolic stability and longer *in vivo* half-lives.[\[7\]](#)

The controlled formation of disulfide bridges, facilitated by **BOC-D-CYS(ACM)-OH**, is essential for creating cyclic peptides.[\[1\]](#) Cyclization can lock a peptide into its bioactive conformation, which may improve its binding affinity, selectivity, and bioavailability.[\[11\]](#) These attributes are highly desirable in the development of new peptide-based therapeutics.

Furthermore, the strategic placement of a D-cysteine residue can be used to fine-tune the three-dimensional structure of a peptide, influencing its interaction with biological targets. The methodologies described in this guide provide researchers with the tools to leverage **BOC-D-CYS(ACM)-OH** in the rational design and synthesis of next-generation peptide drugs.

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